![molecular formula C21H17NO5 B15109236 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B15109236.png)
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
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Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule that combines an indole structure with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole or benzofuran derivatives.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule with an indole moiety, a benzofuran system, and an acetate group. Molecules of this class are known for their diverse biological activities, especially in medicinal chemistry and pharmacology.
Scientific Research Applications
The applications of This compound span several fields:
- Drug discovery This compound serves as a building block for creating new pharmaceuticals.
- Material science It is used in the synthesis of novel materials with specific properties.
- Chemical research It acts as a reference compound in chemical synthesis and analysis.
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often use techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate interaction dynamics.
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methoxyindole | Indole ring with methoxy group | Neuroprotective |
Benzofuran | Benzofuran core | Anti-inflammatory |
Indole Alkaloids | Indole core with various substituents | Anticancer |
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, modulating their activity. The benzofuran moiety may interact with cellular membranes, affecting their properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate: shares similarities with other indole derivatives and benzofuran compounds.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Bromine compounds: Compounds containing the element bromine, which exhibit different reactivity compared to chlorine and iodine.
Uniqueness
The uniqueness of this compound lies in its combined indole and benzofuran structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic molecule noted for its diverse biological activities. It features an indole moiety, a benzofuran system, and an acetate group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its therapeutic effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C21H17NO5, with a molecular weight of 363.37 g/mol. Its unique structure includes:
- Indole moiety : Known for neuroprotective and anticancer properties.
- Benzofuran core : Associated with anti-inflammatory and antimicrobial activities.
- Acetate group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Properties : Indole derivatives are recognized for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Neuroprotective Effects : Ability to cross the blood-brain barrier and protect neuronal cells.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Interaction Studies
Studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have elucidated the interaction dynamics between this compound and biological targets. These interactions are crucial for understanding its pharmacological effects.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential therapeutic applications of this compound.
Table 1: Comparative Biological Activities
Compound Name | Structural Features | Notable Activities |
---|---|---|
5-Methoxyindole | Indole core with methoxy group | Anticancer, neuroprotective |
Benzofuran derivatives | Benzofuran core | Antimicrobial, anti-inflammatory |
Indole-based compounds | Indole structure | Antidepressant, anti-cancer |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Indole Derivative : Utilizing various starting materials.
- Formation of Benzofuran Ring : Key reaction conditions include temperature control and solvent selection.
- Esterification : Final step involving the acetate group.
Optimization of these synthetic routes is essential for achieving high yields and purity.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C21H17NO5/c1-12(23)26-15-4-6-16-19(10-15)27-20(21(16)24)8-13-11-22(2)18-7-5-14(25-3)9-17(13)18/h4-11H,1-3H3/b20-8+ |
InChI Key |
VEQDWPXHWXPTFP-DNTJNYDQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C\C3=CN(C4=C3C=C(C=C4)OC)C)/O2 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2 |
Origin of Product |
United States |
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